4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.: 2034378-43-1
Cat. No.: VC5992297
Molecular Formula: C15H19N5OS
Molecular Weight: 317.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034378-43-1 |
|---|---|
| Molecular Formula | C15H19N5OS |
| Molecular Weight | 317.41 |
| IUPAC Name | 4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21) |
| Standard InChI Key | IPLLNEYVZRFGEM-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, reflects its intricate architecture. Its molecular formula is C₁₆H₂₀N₆OS, with a molecular weight of 356.44 g/mol. The structure comprises three key subunits:
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A 1,2,3-thiadiazole ring substituted with a methyl group at position 4.
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A piperidine ring functionalized with a pyridin-3-yl group at the nitrogen atom.
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A carboxamide bridge linking the thiadiazole and piperidine moieties .
Spectral and Physicochemical Properties
While experimental data for this specific compound remain unpublished, analogs such as 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1235374-17-0) provide a basis for inference. Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₆OS (analog) |
| Molecular Weight | 318.40 g/mol (analog) |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
| Stability | Sensitive to hydrolysis under acidic conditions |
The presence of the thiadiazole ring contributes to aromaticity and planarity, while the piperidine-pyridinyl subunit introduces conformational flexibility .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1,2,3-thiadiazole derivatives typically follows protocols involving cyclization reactions. For example, copper-catalyzed C–H activation of ketone-derived tosylhydrazones with elemental sulfur yields 1,2,3-thiadiazoles . A generalized pathway for the target compound involves:
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Formation of the Thiadiazole Core:
Reaction of 5-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which is subsequently coupled with (1-(pyridin-3-yl)piperidin-4-yl)methanamine via nucleophilic acyl substitution . -
Piperidine Functionalization:
The piperidine ring is alkylated with 3-bromopyridine under basic conditions to introduce the pyridin-3-yl substituent .
Example Reaction Scheme:
Purification and Characterization
High-performance liquid chromatography (HPLC) and column chromatography are employed to isolate the final product. Structural confirmation relies on:
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¹H/¹³C NMR: Peaks corresponding to the pyridinyl (δ 8.5–7.5 ppm), piperidine (δ 3.5–1.5 ppm), and thiadiazole (δ 7.0–6.5 ppm) protons.
Stability and Degradation Pathways
The compound’s stability is influenced by:
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pH: Hydrolysis of the carboxamide bond occurs under strongly acidic or basic conditions.
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Light/Oxidation: The thiadiazole ring may undergo photodegradation or oxidation, necessitating storage in inert atmospheres .
Computational and Structural Insights
Molecular Docking Studies
Docking simulations of analogs into the ATP-binding site of EGFR kinase (PDB: 1M17) reveal favorable interactions between the thiadiazole ring and hydrophobic residues (e.g., Leu694). The pyridinyl group forms π-stacking with Phe699, suggesting kinase inhibition potential .
ADMET Predictions
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